(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
CAS No.:
Cat. No.: VC17469411
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClF3N2 |
|---|---|
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | (1R)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m1./s1 |
| Standard InChI Key | WSQWNASJXCXIEE-NUBCRITNSA-N |
| Isomeric SMILES | C1=CC(=C(N=C1)Br)[C@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CC(=C(N=C1)Br)C(C(F)(F)F)N.Cl |
Introduction
(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is a complex organic compound with significant potential in pharmaceutical development and organic synthesis. This compound combines a bromopyridine ring with a trifluoroethylamine group, offering unique chemical properties that enhance its biological activity and lipophilicity. The presence of the trifluoromethyl group is particularly noteworthy, as it can increase the compound's ability to interact with biological targets.
Synthesis and Reactions
The synthesis of (R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves nucleophilic substitution reactions. Trifluoroethanol can react with 2-bromopyridine under basic conditions to form the desired amine. The trifluoromethyl group's electron-withdrawing nature facilitates electrophilic reactions, while the bromine atom on the pyridine ring can undergo nucleophilic substitution, making this compound versatile in organic synthesis.
Potential Applications
This compound has potential applications in medicinal chemistry and pharmaceutical development. The trifluoroethylamine group can enhance the binding affinity to target proteins by facilitating hydrophobic interactions, while the bromopyridine moiety allows for π-stacking interactions with aromatic residues in proteins. These interactions are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
Similar Compounds
Several compounds share structural similarities with (R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine | 1213327-88-8 | Similar trifluoromethyl group; different bromine position |
| (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine | 1213066-11-5 | Similar structure; different biological activity profile |
| 1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethanone | 70700344 | Contains a ketone instead of an amine; differing reactivity |
Research Findings
Research on (R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl focuses on its interaction studies to understand its pharmacodynamics. These studies are essential for determining the compound's viability in clinical applications. The unique structural features of this compound make it an interesting candidate for further investigation in drug development.
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